molecular formula C13H15BrF2N2O B8149854 (R)-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

(R)-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B8149854
M. Wt: 333.17 g/mol
InChI Key: ZXKIYBVKPWILQW-LLVKDONJSA-N
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Description

®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a bromophenyl group, a difluoropyrrolidinyl group, and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a series of reactions such as nitration, reduction, and halogenation can be used to introduce the bromophenyl group.

    Introduction of the Difluoropyrrolidinyl Group: The difluoropyrrolidine moiety can be synthesized separately and then attached to the intermediate through nucleophilic substitution or other coupling reactions.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the propanone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the propanone backbone.

    Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one can be used as a building block for more complex molecules.

Biology

The compound may have potential as a biochemical probe or as a starting point for the development of pharmaceuticals.

Medicine

Research could explore its use in drug design, particularly for targeting specific enzymes or receptors.

Industry

In material science, the compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-3-(4-chlorophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
  • ®-2-amino-3-(4-fluorophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

Uniqueness

The presence of the bromophenyl group and the difluoropyrrolidinyl group makes ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF2N2O/c14-10-3-1-9(2-4-10)7-11(17)12(19)18-6-5-13(15,16)8-18/h1-4,11H,5-8,17H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIYBVKPWILQW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C(CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H](CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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